Scientific Field: Oncology
Summary: Tyrphostin B42, an inhibitor of the epithelial growth factor receptor, effectively arrested the growth of cervical carcinoma cell lines in vitro within 72 hours of application.
Methods: Flow cytometry confirmed HER-2 protein expression in cervical carcinoma cell lines (CALO and INBL). Crystal violet assay assessed HER-2 regulation, and western blot analysis determined HER-2 phosphorylation status.
Results: Tyrphostin B42 inhibited HER2 signal-regulated kinase pathway, resulting in decreased phosphorylated forms of HER2 and growth inhibition.
Scientific Field: Cancer Biology
Summary: Tyrphostin B42 attenuated trichostatin A (TSA)-induced resistance in pancreatic cancer cells.
Scientific Field: Immunology
AG-490, also known as α-Cyano-(3,4-dihydroxy)-N-benzylcinnamide, is a synthetic compound categorized as a JAK (Janus kinase) inhibitor. It specifically targets the JAK2/STAT3 signaling pathway, which is crucial in various cellular processes including proliferation, differentiation, and immune response. The molecular formula of AG-490 is C₁₇H₁₄N₂O₃, with a molecular weight of 294.3 g/mol . This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer.
Tyrphostin B42 acts as a JAK2 inhibitor. JAK2 is a protein involved in cytokine signaling, a crucial pathway for immune cell communication. Tyrphostin B42 binds to the ATP-binding pocket of JAK2, thereby preventing it from transferring phosphate groups to other proteins and halting downstream signaling cascades []. This inhibition has shown promise in regulating immune responses and potentially treating diseases associated with JAK2 dysregulation [].
AG-490's primary mechanism involves the inhibition of JAK2 phosphorylation, which subsequently affects the downstream activation of the STAT3 transcription factor. The compound does not directly inhibit the activity of these kinases but rather prevents their activation through phosphorylation. This action can lead to reduced expression of various cytokines and other proteins involved in inflammatory responses .
AG-490 exhibits significant biological activity by modulating immune responses and cellular proliferation. Studies have shown that it can induce apoptosis in various cell types, including human normal fibroblasts and hypertrophic scar fibroblasts, in a concentration-dependent manner . Additionally, AG-490 has been shown to suppress nitric oxide production in macrophages stimulated by interferon-gamma, indicating its role in anti-inflammatory processes .
AG-490 has potential applications across various fields:
Interaction studies involving AG-490 have primarily focused on its effects on various signaling pathways:
Several compounds share structural or functional similarities with AG-490. Here are some notable examples:
Compound Name | Structure Similarity | Mechanism | Unique Features |
---|---|---|---|
WHI-P154 | Similar backbone | JAK3 Inhibitor | More potent against JAK3 than AG-490 |
Tyrphostin A23 | Similar framework | Broad-spectrum tyrosine kinase inhibitor | Inhibits multiple kinases |
Ruxolitinib | Similar target | Selective JAK1/JAK2 inhibitor | Approved for myelofibrosis |
Tofacitinib | Similar target | Selective JAK1/JAK3 inhibitor | Used for rheumatoid arthritis |
AG-490 is unique due to its specific inhibition profile against JAK2/STAT3 without significantly affecting other kinases compared to these similar compounds. This specificity may contribute to its therapeutic potential with potentially fewer side effects.
Acute Toxic;Environmental Hazard